molecular formula C10H11F3N2O3S B14816044 N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanesulfonamide

Cat. No.: B14816044
M. Wt: 296.27 g/mol
InChI Key: ZECXMKVMLZTKDJ-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol This compound is known for its unique structural features, including a trifluoromethyl group and a cyclopropoxy group attached to a pyridine ring

Properties

Molecular Formula

C10H11F3N2O3S

Molecular Weight

296.27 g/mol

IUPAC Name

N-[5-cyclopropyloxy-2-(trifluoromethyl)pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-8-4-7(18-6-2-3-6)5-14-9(8)10(11,12)13/h4-6,15H,2-3H2,1H3

InChI Key

ZECXMKVMLZTKDJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(N=CC(=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanesulfonamide typically involves the use of trifluoromethylpyridine derivatives as key intermediates . One common method includes the reaction of 2-bromo-5-(trifluoromethyl)pyridine with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydroxide, potassium carbonate

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various biaryl compounds, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclopropoxy group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanesulfonamide is unique due to the presence of both the trifluoromethyl and cyclopropoxy groups, which confer distinct chemical and biological properties.

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